molecular formula C6H3BrF3NO B169993 5-Bromo-4-(trifluoromethyl)pyridin-2-ol CAS No. 109919-32-6

5-Bromo-4-(trifluoromethyl)pyridin-2-ol

Cat. No. B169993
CAS RN: 109919-32-6
M. Wt: 241.99 g/mol
InChI Key: YTZVETQYEBOYJY-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H3BrF3NO . It is a solid substance and is used for various research and industrial applications .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-(trifluoromethyl)pyridin-2-ol is 1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a solid substance . It has a molecular weight of 242 . The compound should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol is in the synthesis of heterocyclic compounds, which are crucial in the pharmaceutical and agrochemical industries. For instance, it can be used to develop pyrano[2,3-d]pyrimidine scaffolds, recognized for their broad synthetic applications and bioavailability. These scaffolds are investigated for their medicinal properties and serve as key precursors for several bioactive molecules (Parmar, Vala, & Patel, 2023).

Kinase Inhibitors Development

Another application is found in the design of kinase inhibitors, where pyridine-based compounds, like 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, play a pivotal role. These compounds are versatile due to their ability to interact with kinases via multiple binding modes, making them valuable in the treatment of various diseases. Pyrazolo[3,4-b]pyridine, a derivative that can be synthesized from 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, is particularly noted for its application in kinase inhibition, highlighting the compound's importance in drug discovery (Wenglowsky, 2013).

Agrochemicals Discovery

Additionally, pyridine-based structures, derivable from 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, have been instrumental in the discovery of new agrochemicals. Intermediate Derivatization Methods (IDM) using such pyridine moieties have led to the development of novel fungicides, insecticides, and herbicides. This approach enhances the efficiency of discovering new lead compounds in the agrochemical field, demonstrating the compound’s vital role in developing products to meet the agricultural industry's needs (Guan et al., 2016).

Optoelectronic Materials

Furthermore, pyridine derivatives, including those synthesized from 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, find applications in optoelectronic materials. These compounds are integrated into luminescent small molecules and chelate compounds, contributing to the advancement of organic light-emitting diodes (OLEDs), photovoltaic cells, and image sensors. Their incorporation into π-extended conjugated systems is of great value for creating novel materials for electronic and lighting applications (Lipunova et al., 2018).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZVETQYEBOYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601766
Record name 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
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Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(trifluoromethyl)pyridin-2-ol

CAS RN

109919-32-6
Record name 5-Bromo-4-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109919-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-(trifluoromethyl)pyridin-2-ol
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